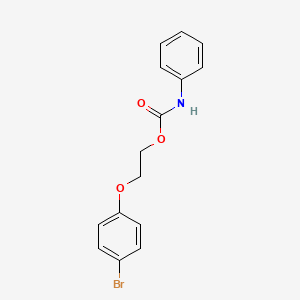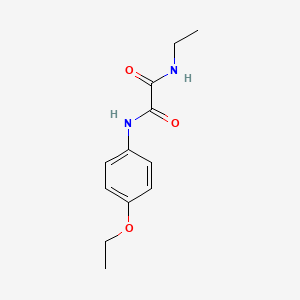![molecular formula C15H11Cl3N2OS B4943040 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4943040.png)
4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, commonly known as 'AG490', is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It is a potent and selective inhibitor of JAK2, which plays a crucial role in the regulation of cytokine signaling pathways. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
AG490 is a potent and selective inhibitor of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2, which plays a crucial role in the regulation of cytokine signaling pathways. 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 is a tyrosine kinase that is activated by cytokine receptors and phosphorylates STAT proteins, leading to their activation and translocation to the nucleus. AG490 inhibits the activation of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 by binding to its ATP-binding site and preventing the phosphorylation of STAT proteins. This leads to the inhibition of cytokine signaling pathways and the downstream effects of cytokine signaling, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
AG490 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. AG490 has also been shown to have anti-inflammatory effects by inhibiting the activation of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide/STAT signaling pathways. In addition, AG490 has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
AG490 has several advantages for lab experiments. It is a potent and selective inhibitor of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2, which makes it a valuable tool for investigating the role of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 in various biological processes. AG490 is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of AG490 in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, AG490 has poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of AG490. One area of research is the development of more potent and selective 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 inhibitors. Another area of research is the investigation of the role of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 in various diseases, including cancer, inflammation, and autoimmune disorders. AG490 has also been investigated for its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, the development of new delivery methods for AG490 may improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
AG490 can be synthesized using a multi-step process involving the reaction of 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate, which is then reacted with 2,4,5-trichloroaniline to form the intermediate compound 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. AG490 has also been shown to have anti-inflammatory effects by inhibiting the activation of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide/STAT signaling pathways. In addition, AG490 has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2OS/c1-8-2-4-9(5-3-8)14(21)20-15(22)19-13-7-11(17)10(16)6-12(13)18/h2-7H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULPZBMRRULJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)
![5-chloro-2-{2-[(4-methoxyphenyl)amino]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4942969.png)
![2-{[benzyl(ethyl)amino]methyl}-4-bromophenol](/img/structure/B4942988.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-ethylglycinamide](/img/structure/B4942995.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4943008.png)
![2-methoxy-N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4943013.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)


![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943051.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)